molecular formula C9H21N B089841 Tripropylamine CAS No. 102-69-2

Tripropylamine

Cat. No.: B089841
CAS No.: 102-69-2
M. Wt: 143.27 g/mol
InChI Key: YFTHZRPMJXBUME-UHFFFAOYSA-N
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Description

Tripropylamine (TPA, CAS 102-69-2), a tertiary aliphatic amine with the molecular formula C₉H₂₁N, is a colorless to pale yellow liquid characterized by its fish-like odor. It has a molecular weight of 143.27 g/mol, a boiling point of 156°C, and a density of 0.76 g/cm³ . TPA is widely utilized in organic synthesis as a base, particularly in hydrogenation reactions (e.g., with p-toluenesulfohydrazide to eliminate vinyl groups in polymers) , and as a co-reactant in electrochemiluminescence (ECL) systems . Notably, TPA enhances lycopene accumulation in Blakeslea trispora by inhibiting cyclase activity, as revealed via metabolomic analysis showing upregulation of unsaturated fatty acids and downregulation of cyclic dipeptides . It is also employed in nanoparticle synthesis, catalysis, and as an ion-pairing agent in mass spectrometry .

Preparation Methods

Catalytic Disproportionation of Di-n-Propylamine

The catalytic upgrading of DPA to TPA via disproportionation addresses the selectivity challenges of direct amination. This method, patented by BASF, involves reacting DPA over a copper-containing heterogeneous catalyst in the presence of hydrogen .

Reaction Mechanism and Kinetics

The disproportionation follows the stoichiometric equation:
2DPAMPA+TPA2 \, \text{DPA} \rightarrow \text{MPA} + \text{TPA}
Copper catalysts facilitate the cleavage and recombination of propyl groups, with hydrogen acting as a reducing agent to maintain catalyst activity. Reaction temperatures of 200–300°C and hydrogen pressures of 20–30 bar optimize conversion rates .

Catalyst Composition and Performance

A representative catalyst (designated "A S4" in patent literature) comprises CuO (10–25%), NiO (5–15%), CoO (5–15%), and Al₂O₃ (50–70%). At 250°C and a space velocity of 0.50 kg/(L·h), this catalyst achieves a product mixture containing 4% MPA, 51% DPA, and 45% TPA .

Table 1: Key Reaction Parameters and Outcomes for DPA Disproportionation

ParameterValue/Range
Temperature200–300°C
Pressure20–30 bar (H₂)
Space Velocity0.50 kg/(L·h)
Catalyst CompositionCuO (10–25%), Al₂O₃ (50–70%), NiO/CoO (5–15%)
Product DistributionMPA (4%), DPA (51%), TPA (45%)

Integrated Production Processes

Modern industrial practices combine direct amination and disproportionation into an integrated system to maximize TPA yield and resource efficiency.

Process Configuration and Recycling

In the integrated system (Figure 1 ):

  • Reactor 1 : n-Propanol and ammonia react over a metal catalyst to produce MPA, DPA, and TPA.

  • Separation Sequence : Unreacted ammonia and n-propanol are recycled, while DPA is isolated via distillation.

  • Reactor 2 : DPA undergoes disproportionation over a copper catalyst to form TPA.

  • Product Integration : Outputs from Reactor 2 are combined with Reactor 1’s product stream for final distillation.

This closed-loop system achieves TPA selectivities of 40–99%, with propanol conversions exceeding 90% .

Economic and Environmental Advantages

  • Reduced Waste : Recycling unreacted ammonia and propanol minimizes raw material consumption.

  • Energy Efficiency : Hydrogen from Reactor 1 is reused in Reactor 2, lowering operational costs.

  • Scalability : Tube reactors and gas-recycle modes enable continuous production at industrial scales .

Comparative Analysis of Methods

Table 2: Comparison of Tripropylamine Synthesis Routes

MethodSelectivity (TPA)Yield (%)Key Advantage
Direct Amination40–6070–85Simplicity
DPA Disproportionation45–5585–95Upgrading of byproducts
Integrated Process40–9990–98Resource efficiency

Chemical Reactions Analysis

Types of Reactions: Tripropylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Tripropylamine is primarily used as a raw material in organic synthesis. It serves as a precursor for:

  • Quaternary Ammonium Compounds : TPA is essential in the production of quats, which are utilized as phase transfer catalysts in various chemical reactions .
  • Pharmaceuticals : TPA is involved in the synthesis of pharmaceutical compounds, acting as a reagent that facilitates the formation of amides and amines .
  • Pesticides and Rubber Processing Aids : It plays a role in the formulation of pesticides and aids in rubber processing .

Extraction Processes

TPA has been employed as an extraction agent due to its ability to form ion pairs with various compounds:

  • Reactive Extraction of Succinic Acid : TPA has been used to extract succinic acid from fermentation broths, enhancing recovery efficiency .
  • Lactic Acid Extraction : In combination with other amines, TPA has shown effectiveness in extracting lactic acid from biological sources .

Biosensing Applications

This compound has been utilized in various biosensing technologies:

  • Electrochemiluminescence Biosensors : TPA acts as a coreactant in biosensors designed for detecting specific biomarkers such as α-fetoprotein. This application highlights its role in medical diagnostics .
  • Enhancing Detection Sensitivity : The incorporation of TPA in detection systems improves the sensitivity and reliability of electrochemical measurements .

Polymer Chemistry

In polymer synthesis, TPA serves multiple functions:

  • Enzyme Stabilization : It can stabilize enzymes during polymerization processes, enhancing the yield and quality of the resulting polymers .
  • Solvent Properties : TPA is also used as a solvent in various polymerization reactions, facilitating better solubility and reaction kinetics .

Case Study 1: Lycopene Accumulation Enhancement

In research conducted on Blakeslea trispora, this compound was found to significantly enhance lycopene accumulation. The study demonstrated that TPA not only inhibited cyclization but also modulated metabolic pathways to increase carotenoid production by up to 315 times compared to untreated controls .

Case Study 2: Electrochemical Detection Platforms

Research involving TPA and ruthenium complexes at DNA-modified electrodes revealed that TPA enhances electrochemiluminescence signals. This application is pivotal for developing sensitive biosensing platforms for clinical diagnostics .

Comparative Applications Table

Application AreaSpecific Use CaseBenefits
Organic SynthesisPrecursor for quaternary ammonium compoundsFacilitates phase transfer catalysis
Extraction ProcessesSuccinic acid extractionImproved recovery efficiency
BiosensingElectrochemiluminescence biosensorsEnhanced detection sensitivity
Polymer ChemistryEnzyme stabilization and solvent useIncreased yield and quality
Metabolic EngineeringLycopene accumulation enhancementSignificant yield increase

Mechanism of Action

The mechanism of action of tripropylamine in electrochemiluminescence involves its oxidation at the electrode surface, generating reactive intermediates that interact with luminophores to produce light. This process is crucial for the detection of various analytes in biosensors . The molecular targets include the luminophores and the electrode surface, where the oxidation and subsequent reactions occur .

Comparison with Similar Compounds

Tripropylamine belongs to the trialkylamine family, which includes triethylamine (TEA), tributylamine, triallylamine, and diisopropylamine. Below is a detailed comparison based on physicochemical properties, applications, and reactivity:

Key Comparative Findings

Electrochemiluminescence (ECL) Performance

  • TPA is the preferred co-reactant with Ru(bpy)₃²⁺ due to its redox properties, enabling a detection limit of 0.8 nM in graphene-titania-Nafion sensors . In contrast, TEA and other amines show lower sensitivity due to weaker exciplex formation .

Ion-Pairing Efficiency TPA outperforms TEA in enhancing oligonucleotide signals in mass spectrometry when paired with hexafluoroisopropanol (HFIP). Its moderate hydrophobicity balances adduct suppression and ion abundance, whereas diisopropylamine is superior for highly hydrophobic analytes .

Reactivity and Impurities TPA contains trace propionaldehyde (~0.05%), which forms Schiff base adducts with peptides even in anhydrous solvents.

Extraction and Solubility

  • In polymer ionic liquid (PIL)-based extraction, triallylamine’s efficiency decreases over time due to its unsaturated structure, while TPA requires extended equilibration (~50–70 min) owing to slower diffusion .

Catalytic and Synthetic Utility TPA’s higher boiling point (vs. TEA) makes it suitable for reflux reactions, such as hydrogenation of 1,2-polybutadiene . Tributylamine, though less volatile, is less reactive in Au nanocluster catalysis compared to TPA .

Biological Activity

Tripropylamine (TPA), a trialkylamine with the chemical formula C9H21N\text{C}_9\text{H}_{21}\text{N}, is recognized for its diverse biological activities and applications in various fields, including biochemistry, toxicology, and industrial processes. This article provides a comprehensive overview of TPA's biological activity, including its mechanisms of action, case studies, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 102-69-2
  • Molecular Weight : 143.27 g/mol
  • LogP : Approximately 2.83 to 3.08, indicating moderate lipophilicity .

This compound exhibits various biological effects through multiple mechanisms:

  • Inhibition of Cyclization : TPA has been shown to inhibit the cyclization of β-carotene, leading to increased production of lycopene in Blakeslea trispora. This effect is significant for enhancing carotenoid yields in industrial applications .
  • Metabolic Regulation : TPA influences metabolic pathways by up-regulating certain fatty acids and phospholipids while down-regulating others, thus affecting cellular metabolism and growth dynamics .
  • Electrocatalytic Properties : Research indicates that TPA can enhance electrocatalytic oxidation processes, which may have implications for biochemical sensing and energy applications .

Toxicological Profile

While TPA has beneficial applications, it also poses health risks:

  • Acute Effects : Exposure can cause skin and eye irritation, respiratory issues such as coughing and wheezing, and potential central nervous system effects due to its amine structure .
  • Chronic Effects : Long-term exposure has not been extensively studied for carcinogenicity or reproductive toxicity; however, it is classified as potentially hazardous based on acute exposure data .

1. Lycopene Production Enhancement

A study conducted by Wang et al. (2016) demonstrated that TPA significantly enhances lycopene accumulation in B. trispora. The addition of TPA at a concentration of 1.8 g/L resulted in a 315.8-fold increase in total carotenoid content compared to untreated controls. The mechanism involved both metabolic flux redistribution and gene expression modulation in the mevalonate pathway .

2. Electrocatalytic Applications

In a study examining electrocatalytic oxidation processes, TPA was utilized as an electron donor. The results indicated that TPA significantly improved the oxidation efficiency of various substrates, suggesting its potential use in electrochemical sensors and energy conversion technologies .

Research Findings Summary Table

StudyFocusKey Findings
Wang et al., 2016Lycopene productionTPA increased lycopene content by up to 315.8-fold in B. trispora through metabolic regulation.
Choudhari et al., 2008Carotenoid synthesisIdentified TPA as a potent enhancer of carotenoid biosynthesis pathways.
Electrocatalysis StudyOxidation efficiencyDemonstrated that TPA enhances electrocatalytic oxidation reactions significantly compared to controls .

Q & A

Q. Basic: What are the critical safety protocols for handling tripropylamine in laboratory settings?

This compound requires strict safety measures due to its flammability (flash point: 34°C) and irritant properties. Key protocols include:

  • Storage : Store in sealed containers in cool, ventilated areas away from oxidizers and acids .
  • PPE : Use gloves, goggles, and flame-resistant lab coats. Employ fume hoods to avoid inhalation .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., sand) and avoid water to prevent vapor dispersion .

Q. Basic: How does this compound function as a co-reactant in electrochemiluminescence (ECL) systems?

This compound (TPA) acts as a sacrificial reductant in ECL, enabling light emission via redox cycles. When paired with tris(2,2′-bipyridyl)ruthenium(II) (Ru(bpy)₃²⁺):

  • Mechanism : TPA oxidizes to TPA•⁺, which deprotonates to form TPA•. This radical reduces Ru(bpy)₃³⁺ to Ru(bpy)₃²⁺*, which emits light at 600–640 nm upon relaxation .
  • Optimization : Use concentrations of 50–100 mM TPA in pH 7–8 buffers to maximize signal-to-noise ratios .

Q. Advanced: How can contradictions in ECL reaction mechanisms be resolved?

Discrepancies in proposed mechanisms (e.g., radical vs. cation radical pathways) require advanced techniques:

  • SECM-ECL Experiments : Map spatial-temporal radical distributions to validate intermediates like TPA•⁺ .
  • ESR Spectroscopy : Directly detect TPA•⁺ radicals (g-value: 2.0038) in aqueous solutions .
  • Computational Simulations : Model electron-transfer kinetics to reconcile experimental rate constants with theoretical predictions .

Q. Advanced: What methodologies optimize this compound-based ECL for ultrasensitive detection?

Enhance ECL sensitivity through:

  • Electrode Modification : Use Eu-PB-modified platinum electrodes to amplify signals 3-fold and lower detection limits (e.g., 1.29×10⁻¹⁰ M for TPA) .
  • Buffer Composition : Incorporate 4× MSD Read Buffer T (containing TPA) to stabilize co-reactants and reduce background noise .
  • Capillary Electrophoresis Integration : Pair CE with ECL to achieve linear ranges spanning 5 orders of magnitude .

Q. Basic: How should researchers interpret unexpected chromatographic peaks (e.g., propionaldehyde) in this compound samples?

Unexpected peaks may indicate decomposition or side reactions:

  • Analytical Validation : Use HPLC with C18 columns and UV detection (λ = 210–254 nm) to separate TPA (retention time: ~8.8 min) from propionaldehyde (~3.2 min) .
  • Quality Control : Pre-treat samples with anhydrous Na₂SO₄ to remove water, which can catalyze TPA degradation .

Q. Advanced: How can solvent effects on this compound reactivity be systematically analyzed?

Solvent polarity and donor number (DN) significantly impact reaction rates:

  • Kinetic Studies : Compare TPA’s reactivity in protic (e.g., water) vs. aprotic solvents (e.g., acetonitrile). Rates in protic solvents are often 10⁴× lower due to hydrogen bonding .
  • Linear Free Energy Relationships (LFER) : Corrate rate constants with solvent DN to quantify transition-state acidity .

Q. Advanced: What strategies improve this compound’s efficiency in solvent extraction processes?

For hypersaline brine treatment:

  • Directional Solvent Design : Combine TPA with diisopropylamine to enhance Cl⁻ separation efficiency (>90%) .
  • Molecular Dynamics Simulations : Optimize solvent-brine interactions by modeling TPA’s binding affinity for monovalent ions .

Q. Basic: What analytical techniques validate this compound purity in synthetic workflows?

  • GC-MS : Quantify TPA using a DB-5MS column and electron ionization (m/z 143 for molecular ion) .
  • NMR : Confirm structure via ¹H NMR (δ 0.9–1.1 ppm for –CH₃, δ 2.4–2.7 ppm for –N–CH₂) .

Q. Advanced: How do reaction pathways leading to this compound byproducts (e.g., propionaldehyde) influence experimental outcomes?

  • Mechanistic Probes : Use isotopically labeled TPA (e.g., D₂O) to track H-transfer steps in oxidation pathways .
  • Kinetic Isotope Effects (KIE) : Compare k_H/k_D ratios to identify rate-determining steps .

Q. Advanced: What computational tools model this compound’s role in large-scale reaction systems?

  • DFT Calculations : Map TPA’s redox potentials and radical stability using B3LYP/6-311+G(d,p) .
  • Microkinetic Modeling : Simulate ECL intensity profiles under varying TPA concentrations and applied potentials .

Properties

IUPAC Name

N,N-dipropylpropan-1-amine
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InChI

InChI=1S/C9H21N/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3
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InChI Key

YFTHZRPMJXBUME-UHFFFAOYSA-N
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Canonical SMILES

CCCN(CCC)CCC
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Molecular Formula

C9H21N
Record name TRIPROPYLAMINE
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Related CAS

67846-20-2 (acetate salt)
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DSSTOX Substance ID

DTXSID9021849
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Molecular Weight

143.27 g/mol
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Physical Description

Tripropylamine appears as a water-white liquid. Flash point near 125 °F. Less dense than water. May be mildly toxic by ingestion and inhalation. Used as a solvent., Liquid, Colorless liquid with an odor of amines; [HSDB] Colorless to slightly yellow liquid; [NTP], Colourless to fishy liquid; Mild fishy aroma
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Record name 1-Propanamine, N,N-dipropyl-
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Boiling Point

313 °F at 760 mmHg (NTP, 1992), 156 °C, 156.00 to 158.00 °C. @ 760.00 mm Hg
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Flash Point

98 °F (NTP, 1992), 41 °C, 105 °F (41 °C) OPEN CUP
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Very soluble in ethyl ether and ethanol, In water, 748 mg/l @ 25 °C, 0.748 mg/mL at 25 °C, Soluble in water, Soluble (in ethanol)
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Density

0.754 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7558 @ 20 °C, 0.754-0.760
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Vapor Density

4.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.9 (Air= 1)
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Vapor Pressure

less than 1 mmHg at 68 °F (NTP, 1992), 1.51 [mmHg], 1.51 mm Hg @ 25 °C
Record name TRIPROPYLAMINE
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Color/Form

Water white liquid, Colorless liquid

CAS No.

102-69-2
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Melting Point

-136.3 °F (NTP, 1992), -93.5 °C
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Synthesis routes and methods I

Procedure details

1,1,1-Tripropylhydrazinium chloride (19.4 g, 0.1 mole) is reacted with dry, powdered sodamide (4.0 g, 0.102 mole) in the presence of excess tripropylamine as the reaction medium. The mixture is degassed, then heated rapidly to reflux temperature (156° C.) in a stream of dry nitrogen, and the refluxing vapors are led into a glass fractionating column to yield hydrazine (bp 113°) as the distillate, tripropylamine remaining in the reaction vessel for reuse.
Name
1,1,1-Tripropylhydrazinium chloride
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Hydrogen (10 ml/min) was passed through a saturator filled with propionitrile at 24° C., and the mixture was passed over the tungsten carbide catalyst at 150°-300° C. The catalyst that was prepared in Example 1 had been pretreated at 550° C. with hydrogen for fifteen hours. A mixture of propylamine, dipropylamine and tripropylamine was formed in the reactor, according to GC analysis. At temperatures above 250° C. formation of propane was also observed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

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